molecular formula C16H24N2O2 B11810848 trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate

trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate

Cat. No.: B11810848
M. Wt: 276.37 g/mol
InChI Key: RLAPHVKVTWWOCS-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.

    Functionalization of the Pyrrolidine Ring:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Scientific Research Applications

Chemistry: In chemistry, trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .

Biology: In biological research, the compound is used to study the interactions of pyrrolidine derivatives with biological targets. It serves as a model compound for investigating the structure-activity relationships of pyrrolidine-based drugs .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used as a scaffold for the design of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders .

Industry: In the pharmaceutical industry, the compound is used in the development of new drug candidates. Its versatile chemical properties make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: The uniqueness of trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and the pyrrolidine ring structure. This combination provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-(4-methylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)17)15(19)20-16(2,3)4/h5-8,13-14H,9-10,17H2,1-4H3/t13-,14+/m1/s1

InChI Key

RLAPHVKVTWWOCS-KGLIPLIRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2N)C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

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